molecular formula C₁₉H₂₁NO₆S B1141042 ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate CAS No. 139164-32-2

ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate

Cat. No.: B1141042
CAS No.: 139164-32-2
M. Wt: 391.44
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoyl group, a hydroxyamino group, and a methylsulfonylphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate typically involves multiple steps, including the formation of the benzoyl group, the introduction of the hydroxyamino group, and the attachment of the methylsulfonylphenyl group. Common reagents used in these reactions include benzoyl chloride, hydroxylamine, and methylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, benzyl derivatives, and various substituted phenyl derivatives. These products can be further utilized in different chemical and biological applications.

Scientific Research Applications

Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to the active site of enzymes, while the hydroxyamino group can participate in hydrogen bonding or electrostatic interactions. The methylsulfonyl group may enhance the compound’s solubility and stability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-phenylpropanoate
  • Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylphenyl)propanoate
  • Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-sulfonylphenyl)propanoate

Uniqueness

Ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-3-26-19(22)17(20(23)18(21)15-7-5-4-6-8-15)13-14-9-11-16(12-10-14)27(2,24)25/h4-12,17,23H,3,13H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPCAHMYRXVINV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)S(=O)(=O)C)N(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)S(=O)(=O)C)N(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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